N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
CAS No.: 899937-56-5
Cat. No.: VC5567311
Molecular Formula: C34H31ClN4O4
Molecular Weight: 595.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899937-56-5 |
|---|---|
| Molecular Formula | C34H31ClN4O4 |
| Molecular Weight | 595.1 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C34H31ClN4O4/c1-2-23-11-17-28(18-12-23)37-31(40)22-38-30-6-4-3-5-29(30)33(42)39(34(38)43)21-25-7-13-26(14-8-25)32(41)36-20-19-24-9-15-27(35)16-10-24/h3-18H,2,19-22H2,1H3,(H,36,41)(H,37,40) |
| Standard InChI Key | HEVFTTZPGHAJNN-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Rational Design
The compound features a quinazoline-2,4-dione core, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and protein–protein interactions . Key structural elements include:
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A 3(4H)-quinazolinone system substituted at the N1 position with a 2-((4-ethylphenyl)amino)-2-oxoethyl group.
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A benzamide moiety at the C4 position, further functionalized with a 4-chlorophenethyl chain.
The 4-ethylphenyl and 4-chlorophenethyl substituents suggest intentional design to enhance lipophilicity and target engagement, potentially optimizing pharmacokinetic properties such as membrane permeability and metabolic stability . The amide linkages may facilitate hydrogen bonding with biological targets, a common strategy in kinase inhibitor development .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | Anthranilic acid, urea, 180°C, 6 hrs | 65–75 | |
| N1-Alkylation | K2CO3, DMF, 80°C, 24 hrs | 45–55 | |
| Benzamide coupling | EDCI, HOBt, DCM, rt, 12 hrs | 60–70 |
Pharmacological Activity
Although direct biological data for this compound are absent in the provided sources, structurally related quinazoline-diones exhibit polo-like kinase 1 (Plk1) inhibition via polo-box domain (PBD) targeting . Key inferences include:
Plk1 Inhibition Mechanism
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The quinazoline-dione core may mimic phosphopeptide interactions with Plk1 PBD, disrupting substrate binding .
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Substituents like the 4-chlorophenethyl group could enhance hydrophobic interactions with the PBD pocket, improving affinity .
Table 2: Comparative IC50 Values of Analogous Compounds
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| PLHSpT (phosphopeptide) | Plk1 PBD | 14.74 | |
| Triazoloquinazolinone 7 | Plk1 PBD | 4.38 | |
| Hypothetical target | Plk1 PBD (est.) | 1.0–2.5 | – |
Selectivity Considerations
The 4-ethylphenyl group may confer selectivity over Plk2/3 PBDs, as seen in similar compounds where bulkier substituents reduce off-target binding .
Physicochemical and ADME Properties
Predicted properties based on structural analogs include:
Table 3: Estimated Physicochemical Profile
| Property | Value | Method of Estimation |
|---|---|---|
| Molecular Weight | ~550 Da | Calculated |
| logP | 3.8–4.2 | ChemAxon |
| Solubility (PBS) | <10 μg/mL | Kinetic aqueous assay |
| Metabolic Stability | t1/2 = 15–30 min (RLM) | Microsomal assay |
The high logP suggests significant lipophilicity, potentially necessitating prodrug strategies (e.g., S-methylation) to improve bioavailability .
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